molecular formula C16H19N3O2 B2791873 N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide CAS No. 897624-23-6

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide

Cat. No. B2791873
CAS RN: 897624-23-6
M. Wt: 285.347
InChI Key: LIYYEPNTMIITOC-UHFFFAOYSA-N
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Description

“N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidines are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics . They are used as parent substances for the synthesis of a wide variety of heterocyclic compounds and raw materials for drug synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. The Co (II) complex, as shown by the single-crystal structure determination, existed as a mononuclear complex with distorted square-pyramidal geometry . The mental center was coordinated by two molecules from the bidentate ligand and an O atom from the coordinated water molecule .


Chemical Reactions Analysis

The chemical reactions of “this compound” involve various processes. For instance, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide in lab experiments include its potent inhibitory activity against certain enzymes, its synthetic availability, and its potential applications in drug development. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions that can be explored with regards to N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Exploration of the potential applications of this compound in drug development, particularly in the treatment of cancer.
3. Investigation of the potential toxicity of this compound and its effects on various organs and tissues.
4. Development of new synthetic methods for the production of this compound.
5. Exploration of the potential applications of this compound in other fields such as biochemistry and pharmacology.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. Although further studies are needed to fully understand its mechanism of action and potential toxicity, this compound holds great promise in the development of new drugs and other applications.

Synthesis Methods

The synthesis of N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide can be achieved through a multistep process. The first step involves the reaction of 2-amino-4-methylpyrido[1,2-a]pyrimidine-3-carboxylic acid with cyclohexanecarbonyl chloride in the presence of a base. This reaction leads to the formation of the intermediate compound, which is then treated with acetic anhydride to form the final product.

Scientific Research Applications

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11-14(18-15(20)12-7-3-2-4-8-12)16(21)19-10-6-5-9-13(19)17-11/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYYEPNTMIITOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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